molecular formula C20H21N3O3S B2698233 ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate CAS No. 1170395-95-5

ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate

Cat. No.: B2698233
CAS No.: 1170395-95-5
M. Wt: 383.47
InChI Key: HOJJRWJLFRMHES-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the incorporation of the piperidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-thiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

Ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-20(25)14-7-5-9-23(11-14)19(24)17-12-27-18(22-17)16-10-13-6-3-4-8-15(13)21-16/h3-4,6,8,10,12,14,21H,2,5,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJJRWJLFRMHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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